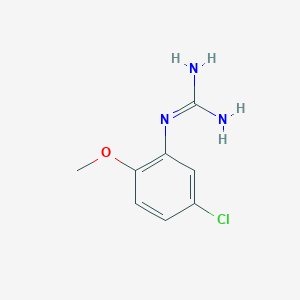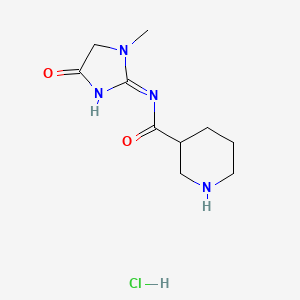![molecular formula C7H11ClO3S B13232359 3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13232359.png)
3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and a hexahydro-thieno[3,4-c]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the thieno[3,4-c]furan ring system. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The thieno[3,4-c]furan ring system may also interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- 3A-(iodomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- 3A-(methyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
Uniqueness
3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. This reactivity makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions.
Properties
Molecular Formula |
C7H11ClO3S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
3a-(chloromethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C7H11ClO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2 |
InChI Key |
HAZDADAHBWJWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13232279.png)

![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13232298.png)
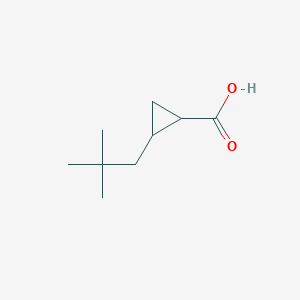
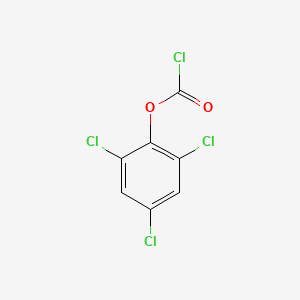
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B13232311.png)

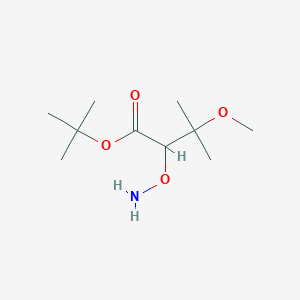
![8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B13232322.png)
![5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13232323.png)
![4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13232331.png)

